7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
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Overview
Description
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds with bromo, chloro, and benzofuran moieties, which are relevant to the understanding of similar chemical structures and properties. These compounds are intermediates in the synthesis of various products, including pesticides and therapeutic agents .
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from simple and cheap raw materials. For instance, 4-chloro salicylic acid is used as a starting material for the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, which involves esterification, etherification, hydrolysis, cyclization, and bromination, resulting in a total yield of 19% . Similarly, dimethyl terephthalate is used in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a yield of 24% . These methods demonstrate the complexity and multi-step nature of synthesizing bromo-chloro-benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, has been elucidated using techniques like X-ray crystallography. The crystal structure of this compound is stabilized by aromatic π–π interactions and possibly weak C—H∙∙∙π interactions. Additionally, the structure exhibits intermolecular C—H∙∙∙O hydrogen bonds, which are significant for the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and stability of similar compounds like 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bromo-chloro-benzofuran derivatives are diverse and include oxidation reactions, as seen in the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate from its sulfanyl precursor using 3-chloroperoxybenzoic acid . The bromination and chlorination steps are critical in introducing the respective halogen atoms into the benzofuran ring system, which is a common feature in the synthesis of these compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid are not directly reported in the provided papers, the properties of similar compounds can offer insights. For example, the presence of bromo and chloro substituents can significantly affect the electron density and reactivity of the benzofuran ring. The crystallographic analysis provides information on the solid-state structure, which can influence the melting point, solubility, and other physical properties . The synthesis yield and the conditions under which these compounds are stable or reactive are also important aspects of their physical and chemical properties .
Scientific Research Applications
Synthesis of Isothiocoumarin Derivatives
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid has been utilized in the synthesis of isothiocoumarin derivatives. A method was developed using 2-benzofuran-1(3H)-one for synthesizing 1-oxo-1H-isothiochromenes. This synthesis involved the conversion of bromo and chloro benzofuranones into corresponding formylbenzoic acids and their subsequent condensation with rhodanine, leading to 7-chloro- and 7-bromo-1-oxo-1H-isothiochromene-3-carboxylic acids (Pokhodylo, Matiychuk, & Obushak, 2010).
Antimicrobial Activity of Amide Derivatives
The compound has been a precursor in the synthesis of various amide derivatives of benzodifuran-2-carboxylic acid, which have shown potential in antimicrobial activities. These derivatives were synthesized and screened against various bacterial strains and fungi, demonstrating the compound's relevance in developing antimicrobial agents (Soni & Soman, 2014).
Benzofuran Aryl Ureas and Carbamates
The research applications extend to the development of biologically important benzofuran aryl ureas and carbamates. These compounds, synthesized from 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, were characterized and evaluated for their antimicrobial activities, highlighting the compound's significance in pharmaceutical research (Kumari et al., 2019).
Synthesis of Fluoranthene Derivatives
This compound has been instrumental in the synthesis of fluoranthene derivatives. The research demonstrated methods to synthesize 7-bromo-fluoranthene from accessible intermediates, thereby showcasing its utility in complex organic synthesis (Campbell & Crombie, 1961).
Hydrogen Bonding and Supramolecular Interactions
Significant research has focused on understanding the hydrogen bonding and π-π interactions involving 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid derivatives. Studies on its dicarboxylic acid form, for instance, have shed light on its intramolecular hydrogen bonding and potential in forming layered crystal structures through intermolecular interactions (Titi & Goldberg, 2009).
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRFGXNBDNKHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355581 |
Source
|
Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
CAS RN |
190775-65-6 |
Source
|
Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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